tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2839128-83-3
VCID: VC12025396
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NCC1CC(C1)CO
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate

CAS No.: 2839128-83-3

Cat. No.: VC12025396

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate - 2839128-83-3

Specification

CAS No. 2839128-83-3
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Standard InChI Key SOSNVFCENUGGDA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CC(C1)CO
Canonical SMILES CC(C)(C)OC(=O)NCC1CC(C1)CO

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound has the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Its IUPAC name is tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate, and it adopts a trans configuration in the cyclobutyl ring . Key structural features include:

  • A cyclobutane ring with a hydroxymethyl group at the 3-position.

  • A Boc-protected amine linked via a methylene bridge.

Physical Properties

PropertyValueSource
Density1.1 ± 0.1 g/cm³
Boiling Point317.9 ± 11.0 °C
Flash Point146.1 ± 19.3 °C
SolubilitySoluble in DCM, ethanol, DMF
LogP1.2 (predicted)

The compound’s hydroxymethyl group enhances hydrophilicity, while the Boc group provides steric protection, making it resistant to nucleophilic attack .

Synthesis and Optimization

Route 1: Cyclobutane Ring Formation Followed by Functionalization

  • Cyclobutane Preparation: Ring-closing metathesis or [2+2] cycloaddition to form the cyclobutyl core .

  • Hydroxymethyl Introduction: Oxidation of a methyl group or nucleophilic substitution with formaldehyde .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

Route 2: Curtius Rearrangement

  • Carboxylic acid precursors undergo Curtius rearrangement with sodium azide and Boc₂O, yielding the carbamate via isocyanate intermediates .

Yield Optimization:

  • Use of tetrabutylammonium iodide (TBAI) minimizes overalkylation during Boc protection .

  • Purification via reverse-phase chromatography improves purity (>95%).

Applications in Medicinal Chemistry and Drug Development

Prodrug Design

The compound serves as a prodrug scaffold, releasing active amines (e.g., hydroxymethylcyclopentylmethylamine) upon enzymatic hydrolysis . This mechanism is exploited in antiviral and anticancer agents to enhance bioavailability.

Protecting Group in Peptide Synthesis

As a Boc-protected amine, it prevents unwanted side reactions during solid-phase peptide synthesis. Its stability under acidic conditions allows selective deprotection .

Enzyme Interaction Studies

In MALT1 protease assays, derivatives of this compound exhibit inhibitory activity by binding to the enzyme’s active site, with IC₅₀ values in the micromolar range .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Safety Protocols:

  • Use gloves and goggles to avoid contact .

  • Store at 2–8°C in a dry environment .

Biological Activity and Mechanism

Hydrolysis Kinetics

The carbamate bond undergoes pH-dependent hydrolysis:

  • Acidic Conditions: Rapid cleavage (t₁/₂ = 2 h at pH 1) .

  • Enzymatic Hydrolysis: Catalyzed by esterases, releasing the active amine.

Target Engagement

In cancer cell lines, derivatives inhibit proliferation by disrupting NF-κB signaling, with EC₅₀ values of 5–10 µM .

Comparison with Structural Analogs

CompoundCASKey DifferencesApplication
tert-Butyl N-[trans-3-(hydroxymethyl)cyclobutyl]carbamate167081-37-0Trans-configurationProdrug development
tert-Butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate167081-41-6Cyclopentane ringEnhanced metabolic stability
tert-Butyl N-[(3-hydroxycyclobutyl)methyl]carbamate167081-41-6Hydroxy instead of hydroxymethylLower logP

Key Insight: Smaller ring sizes (e.g., cyclobutane vs. cyclopentane) increase steric strain but improve target binding affinity .

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